N-(furan-2-ylmethyl)-6-(4-methoxyphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
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Overview
Description
N-[(FURAN-2-YL)METHYL]-6-(4-METHOXYPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory properties . The unique structure of this compound, which includes a fusion of triazole and thiadiazine rings, makes it a valuable scaffold in drug design and development.
Preparation Methods
The synthesis of N-[(FURAN-2-YL)METHYL]-6-(4-METHOXYPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE can be achieved through various synthetic routes. One efficient method involves the reaction of dibenzoylacetylene with appropriate reagents in a one-pot catalyst-free procedure at room temperature . This method provides excellent yields and is straightforward, making it suitable for both laboratory and industrial production.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .
Scientific Research Applications
N-[(FURAN-2-YL)METHYL]-6-(4-METHOXYPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: Used as a synthetic intermediate in the preparation of various biologically active compounds.
Medicine: Investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. For example, it has been shown to inhibit PARP-1 and EGFR, which are involved in DNA repair and cell signaling pathways, respectively . This inhibition can lead to the induction of apoptosis in cancer cells, making it a promising anticancer agent.
Comparison with Similar Compounds
N-[(FURAN-2-YL)METHYL]-6-(4-METHOXYPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE can be compared with other triazolothiadiazine derivatives, such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: Known for their diverse pharmacological activities.
1,2,4-Triazolo[4,3-b][1,2,4,5]tetrazines: Used in the synthesis of energetic materials.
Thiazolo[3,2-b][1,2,4]triazoles: Studied for their potential as anticancer agents. The uniqueness of N-[(FURAN-2-YL)METHYL]-6-(4-METHOXYPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE lies in its specific structure and the combination of pharmacological activities it exhibits.
Properties
Molecular Formula |
C23H21N5O3S |
---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-6-(4-methoxyphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide |
InChI |
InChI=1S/C23H21N5O3S/c1-30-17-11-9-15(10-12-17)19-20(22(29)24-14-18-8-5-13-31-18)32-23-26-25-21(28(23)27-19)16-6-3-2-4-7-16/h2-13,19-20,27H,14H2,1H3,(H,24,29) |
InChI Key |
ABUSZXOLQFQYOF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(SC3=NN=C(N3N2)C4=CC=CC=C4)C(=O)NCC5=CC=CO5 |
Origin of Product |
United States |
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